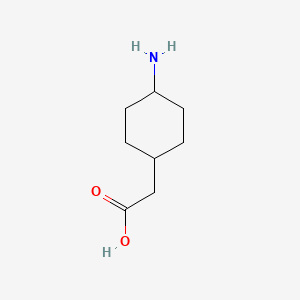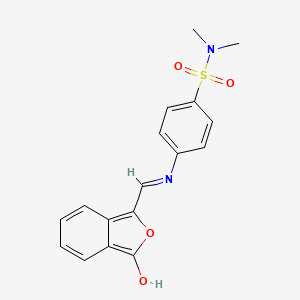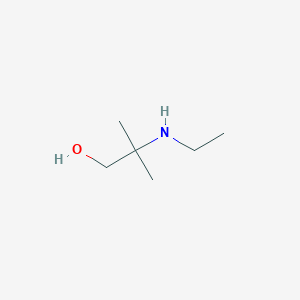![molecular formula C12H21Cl2N3O3 B2838842 Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride CAS No. 2378496-92-3](/img/structure/B2838842.png)
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are used as synthetic intermediates in preparing relevant chemicals in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Chimenti F et al. synthesized 1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - pyrazole Derivatives by using chalcones, thiosemicarbazide with potassium hydroxide in ethanol as solvent .Molecular Structure Analysis
The molecular structure of pyrazole derivatives consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones . The resulting dihydropyrazoles undergo dehydration and iodination in the presence of ICl and Li2CO3 at room temperature to provide 1-acyl-4-iodo-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, Ethyl 5-amino-1-methylpyrazole-4-carboxylate has a molecular weight of 169.1811 .Applications De Recherche Scientifique
1. Synthesis of Heterocyclic Compounds
Ethyl pyrazole carboxylates serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The versatility of ethyl pyrazole carboxylates allows for the creation of diverse chemical structures through reactions with different nucleophilic reagents. This has led to the development of novel compounds with potential applications in various industries, including drug development and pest control (Harb et al., 1989).
2. Corrosion Inhibition
Pyrazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces reduces the rate of corrosion, making them valuable in industrial applications where metal preservation is critical. This property is particularly relevant for the protection of steel structures and components in harsh chemical environments (Herrag et al., 2007).
3. Antimicrobial and Anticancer Activities
Some ethyl pyrazole carboxylate derivatives exhibit antimicrobial and anticancer properties, making them of interest in the search for new therapeutic agents. These compounds have been tested against various bacterial strains and cancer cell lines, showing promising results that warrant further investigation. The exploration of these activities contributes to the ongoing search for novel drugs with improved efficacy and safety profiles (Hafez et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the research and development of pyrazole derivatives are vast. They continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.2ClH/c1-2-18-12(17)9-5-14-15(7-9)6-8-3-10(13)11(16)4-8;;/h5,7-8,10-11,16H,2-4,6,13H2,1H3;2*1H/t8?,10-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVRHNVBULSCIF-NDIFVABSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CC(C(C2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1)CC2C[C@H]([C@@H](C2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)




![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

